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Compound of Interest

Compound Name: 2-chloro-N-phenylaniline

Cat. No.: B072502

CAS Number: 1205-40-9

This technical guide provides a comprehensive overview of 2-chloro-N-phenylaniline, a
significant chemical intermediate in the fields of pharmaceutical and materials science. This
document is intended for researchers, scientists, and professionals in drug development,
offering detailed information on its properties, synthesis, and potential biological relevance.

Core Properties and Data

2-chloro-N-phenylaniline, also known as 2-chlorodiphenylamine, is an aromatic amine with a
molecular formula of C12H10CIN. Its structure is characterized by a phenyl group and a 2-
chlorophenyl group attached to a secondary amine.

Physicochemical Properties

The key physicochemical properties of 2-chloro-N-phenylaniline are summarized in the table
below, providing a quick reference for laboratory and research applications.
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Property Value Reference(s)
CAS Number 1205-40-9

Molecular Formula C12H10CIN

Molecular Weight 203.67 g/mol

Melting Point 100-101 °C

Boiling Point 174-175 °C at 12 Torr

Density 1.216 g/cm3

Aqueous Solubility 0.026 g/L

InChi Key CASDLXCHUTYPAO-

UHFFFAOYSA-N

Spectroscopic Data

The structural elucidation of 2-chloro-N-phenylaniline is supported by various spectroscopic
techniques. The following table summarizes key spectral information.
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Key Features and
Spectrum . Reference(s)
Assighments

Aromatic protons typically
appear in the range of 6 6.7-
7.4 ppm. The spectrum shows
1H NMR (CDClIs) complex multiplets due to the
coupling of protons on both
phenyl rings. The NH proton

signal is a broad singlet.

Aromatic carbons resonate in
the range of & 115-142 ppm.
15C NMR (CDCls) The spectrum displays twelve
distinct signals corresponding
to the twelve carbon atoms in

the molecule.

The spectrum is characterized
by a sharp N-H stretching
vibration around 3400 cm~1.
Aromatic C-H stretching

FT-IR vibrations are observed in the
3000-3100 cm~t region. The
C-Cl stretching vibration
typically appears in the

fingerprint region.

The molecular ion peak (M*) is
observed at m/z 203. A
characteristic M+2 peak with
approximately one-third the
intensity of the molecular ion
Mass Spectrometry (EI) ]
peak is present due to the 37Cl
isotope. Fragmentation may
involve the loss of a chlorine
atom or cleavage of the C-N

bond.
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Synthesis and Experimental Protocols

The synthesis of 2-chloro-N-phenylaniline is primarily achieved through cross-coupling
reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being the most
prominent methods.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.
Representative Experimental Protocol:

A reaction vessel is charged with 2-chloroaniline (1.0 mmol), chlorobenzene (1.2 mmol), a
palladium catalyst (e.g., Pdz(dba)s, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos,
0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol). The vessel is evacuated and
backfilled with an inert gas (e.g., argon). Anhydrous toluene is added, and the reaction mixture
is heated to 80-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC)
or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room
temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and
brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated
under reduced pressure. The crude product is then purified by column chromatography on
silica gel to afford 2-chloro-N-phenylaniline.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ulimann Condensation

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of
C-N bonds, though it often requires higher temperatures than the Buchwald-Hartwig amination.

Representative Experimental Protocol:

In a round-bottom flask, 2-chloroaniline (1.0 mmol), an aryl iodide (e.g., iodobenzene, 1.0
mmol), copper(l) iodide (0.1 mmol), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base
(e.g., potassium carbonate, 2.0 mmol) are combined in a high-boiling polar solvent such as
dimethylformamide (DMF). The mixture is deoxygenated by bubbling with an inert gas. The
reaction is then heated to 120-150 °C and stirred for several hours to days, with progress
monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water
and extracted with an organic solvent. The combined organic layers are washed with aqueous
ammonia to remove copper salts, followed by water and brine. The organic phase is dried,
filtered, and concentrated. The resulting crude product is purified by column chromatography to
yield 2-chloro-N-phenylaniline.
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Caption: Catalytic cycle of the Ullmann condensation.

Potential Biological Activity and Signaling Pathways

While direct biological studies on 2-chloro-N-phenylaniline are limited, the activities of
structurally related compounds provide valuable insights into its potential pharmacological
applications.

Antifungal Activity of a Structural Analog

The related compound, 2-chloro-N-phenylacetamide, has demonstrated notable antifungal
activity. Its mechanism of action is believed to involve the disruption of the fungal cell
membrane and interference with essential biosynthetic pathways. One proposed mechanism is
the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By
inhibiting enzymes in this pathway, the structural integrity of the fungal cell is compromised,
leading to cell death. Additionally, there is evidence to suggest that it may also inhibit DNA
synthesis, further contributing to its antifungal effects.
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Caption: Postulated antifungal mechanism of a structural analog.

Cyclooxygenase (COX) Inhibition by Diphenylamine
Derivatives

Diphenylamine derivatives are a well-established class of nonsteroidal anti-inflammatory drugs
(NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX)
enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of
arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
By blocking the active site of COX enzymes, diphenylamine derivatives prevent the production
of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.
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Caption: COX inhibition pathway by diphenylamine derivatives.

Conclusion

2-chloro-N-phenylaniline is a versatile chemical compound with established synthetic routes
and a range of physicochemical properties that make it a valuable building block in organic
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synthesis. While direct biological data is sparse, the known activities of its structural analogs
suggest potential applications in the development of novel antifungal and anti-inflammatory
agents. This guide provides a foundational understanding for researchers and professionals
working with this and related compounds, encouraging further investigation into its properties
and potential applications.

 To cite this document: BenchChem. [An In-depth Technical Guide to 2-chloro-N-
phenylaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b072502#2-chloro-n-phenylaniline-cas-number-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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